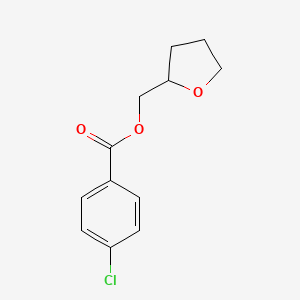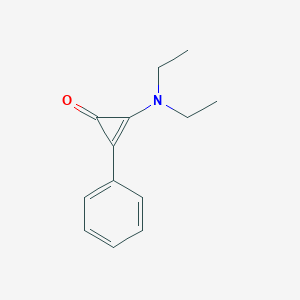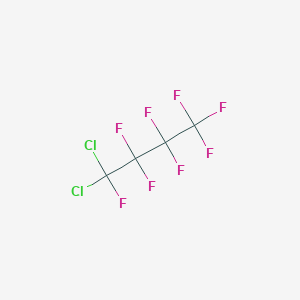
1,1-Dichloro-1,2,2,3,3,4,4,4-octafluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-1,2,2,3,3,4,4,4-octafluorobutane is a chemical compound with the molecular formula C4Cl2F8. It is a member of the class of organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds. This compound is known for its stability and unique chemical properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-1,2,2,3,3,4,4,4-octafluorobutane typically involves the fluorination of chlorinated butanes. One common method is the reaction of 1,1,1,2-tetrachloro-2,2,3,3,4,4-hexafluorobutane with a fluorinating agent such as antimony trifluoride (SbF3) under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-1,2,2,3,3,4,4,4-octafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other halogens or functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form partially fluorinated butanes.
Oxidation Reactions: Oxidation can lead to the formation of perfluorinated carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction.
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is used for oxidation.
Major Products
Substitution: Products include 1,1-diiodo-1,2,2,3,3,4,4,4-octafluorobutane.
Reduction: Products include 1,1-dichloro-1,2,2,3,3,4,4,4-tetrafluorobutane.
Oxidation: Products include perfluorobutanoic acid.
Applications De Recherche Scientifique
1,1-Dichloro-1,2,2,3,3,4,4,4-octafluorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorination reactions.
Biology: Employed in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of fluorinated polymers and as a heat transfer fluid in specialized applications.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-1,2,2,3,3,4,4,4-octafluorobutane involves its interaction with molecular targets through its carbon-fluorine and carbon-chlorine bonds. These interactions can lead to the formation of stable complexes with various substrates. The compound’s high electronegativity and stability make it an effective agent in reactions requiring strong electron-withdrawing groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2,2,3,3,4-Octafluorobutane: Similar in structure but lacks chlorine atoms.
1,1-Dichloro-2,2,3,3,4,4-hexafluorobutane: Contains fewer fluorine atoms.
1,1,1,2-Tetrachloro-2,2,3,3,4,4-hexafluorobutane: Contains more chlorine atoms.
Uniqueness
1,1-Dichloro-1,2,2,3,3,4,4,4-octafluorobutane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties. Its stability, reactivity, and ability to form strong complexes make it valuable in various applications.
Propriétés
Numéro CAS |
355-23-7 |
|---|---|
Formule moléculaire |
C4Cl2F8 |
Poids moléculaire |
270.93 g/mol |
Nom IUPAC |
1,1-dichloro-1,2,2,3,3,4,4,4-octafluorobutane |
InChI |
InChI=1S/C4Cl2F8/c5-3(6,11)1(7,8)2(9,10)4(12,13)14 |
Clé InChI |
IWGGDBDXRJTYRH-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(Cl)Cl)(F)F)(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


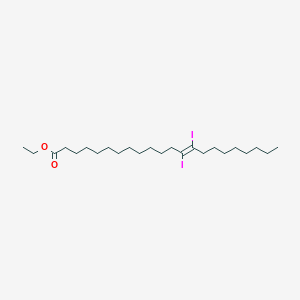
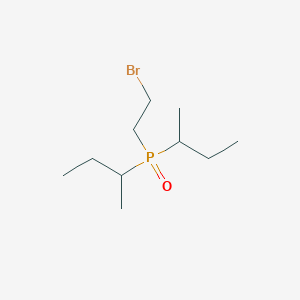

![(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B14746130.png)
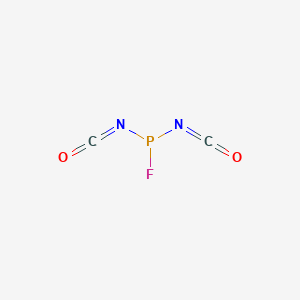
![3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene](/img/structure/B14746147.png)
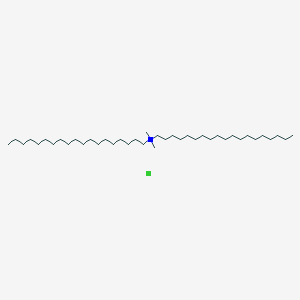
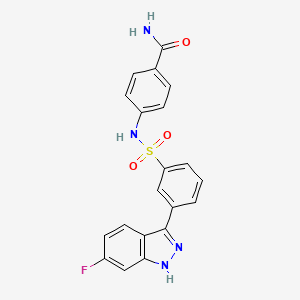
![2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol](/img/structure/B14746168.png)
